erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

Description

BenchChem offers high-quality erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,10-13H,1-2H3/t6-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKYCBMLUGVAGH-LHLIQPBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC(=C(C=C1)O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is a phenylpropanoid compound. It has been identified as a natural product isolated from the roots of Paeonia lactiflora, a plant widely used in traditional medicine.[1] This technical guide provides a summary of the available scientific information on this compound.

Chemical Properties

A summary of the key chemical properties of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₄O₄ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| CAS Number | 1280602-81-4 | [1] |

| Class | Phenylpropanoid | [1] |

| Natural Source | Roots of Paeonia lactiflora | [1] |

Biological Activity and Research

Currently, there is a notable lack of specific scientific literature detailing the biological activity, mechanism of action, and quantitative experimental data for erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol. While the source plant, Paeonia lactiflora, is known for a variety of biological effects, including anti-inflammatory, antioxidant, and neuroprotective properties, these activities are generally attributed to other, more abundant and well-studied compounds within the plant, such as paeoniflorin and gallic acid.[2][3][4][5][6]

Searches of scientific databases using the chemical name, CAS number, and molecular formula have not yielded specific studies on the bioactivity of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol. Therefore, it is not possible at this time to provide in-depth information on its pharmacological effects, signaling pathways, or detailed experimental protocols.

Experimental Protocols

Due to the absence of published experimental studies specifically investigating erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, no established experimental protocols for its biological characterization can be provided.

Signaling Pathways and Logical Relationships

As there is no available data on the mechanism of action or biological targets of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, the creation of signaling pathway diagrams or other logical relationship visualizations is not feasible.

Future Outlook

The identification of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol in Paeonia lactiflora suggests a potential for biological activity, given the known therapeutic properties of the plant and the phenylpropanoid class of compounds. Future research is required to isolate this compound in sufficient quantities for biological screening and to elucidate its potential pharmacological effects. In vitro and in vivo studies would be necessary to determine any cytotoxic, anti-inflammatory, antioxidant, or other biological activities.

Conclusion

Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is a known natural product from Paeonia lactiflora. However, a comprehensive review of the current scientific literature reveals a significant gap in the knowledge regarding its biological properties. The scientific community awaits further research to uncover the potential therapeutic relevance of this compound. Professionals in drug discovery and natural product research may consider this compound a candidate for future investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Skin health properties of Paeonia lactiflora flower extracts and tyrosinase inhibitors and free radical scavengers identified by HPLC post-column bioactivity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Skin health properties of Paeonia lactiflora flower extracts and tyrosinase inhibitors and free radical scavengers identified by HPLC post-column bioactivity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differences in the Chemical Profiles and Biological Activities of Paeonia lactiflora and Paeonia obovata - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical constituents isolated from Paeonia lactiflora roots and their neuroprotective activity against oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

CAS Number: 1280602-81-4

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, a phenylpropanoid natural product. The information compiled herein is intended to support research and development activities by providing key data on its chemical and physical properties, spectroscopic information, natural sources, and potential biological activities.

Chemical and Physical Properties

Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is a substituted propane-1,2-diol with a guaiacyl (4-hydroxy-3-methoxyphenyl) group. Its physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1280602-81-4 | [1] |

| Molecular Formula | C₁₀H₁₄O₄ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the guaiacyl ring, the methoxy group protons, and the protons of the propane-1,2-diol chain. The specific chemical shifts and coupling constants of the protons on the chiral centers of the diol are characteristic of the erythro configuration.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the aromatic ring, the methoxy carbon, and the three carbons of the propane-1,2-diol backbone.

Note: Specific NMR data from literature sources was not available in the provided search results.

Mass Spectrometry (MS)

Mass spectrometry data is essential for confirming the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Note: Specific mass spectrometry data from literature sources was not available in the provided search results.

Natural Occurrence and Isolation

Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is a naturally occurring phenylpropanoid that has been isolated from the roots of Paeonia lactiflora Pall.[1] (Paeoniaceae family).

General Isolation Protocol from Paeonia lactiflora

While a specific, detailed protocol for the isolation of this particular compound was not found, a general procedure for isolating phenylpropanoids from plant material is outlined below. This workflow can be adapted and optimized for the target compound.

References

An In-depth Technical Guide on erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and available data for erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Molecular Structure and Chemical Properties

erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is a phenylpropanoid, a class of organic compounds of plant origin.[1] It has been identified as a natural product that can be isolated from the roots of Paeonia lactiflora.[1][2]

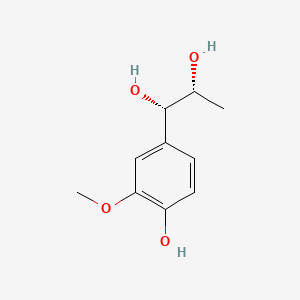

The molecular structure consists of a guaiacol (2-methoxyphenol) unit attached to a propane-1,2-diol moiety. The "erythro" designation in its name refers to the relative stereochemistry of the two chiral centers at positions 1 and 2 of the propane chain.

Molecular Structure:

Quantitative Data

A comprehensive search for the physical and chemical properties of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol (CAS Number: 1280602-81-4) did not yield specific quantitative data for its melting point, boiling point, or density. The following table summarizes the available molecular information.

| Property | Value | Source |

| Molecular Formula | C10H14O4 | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| CAS Number | 1280602-81-4 |

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published scientific literature detailing specific biological activities or associated signaling pathways for erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol.

However, studies on structurally related phenylpropanoids offer insights into the potential biological roles of this class of molecules. It is important to note that the following information pertains to related compounds and should not be directly extrapolated to erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol.

As no specific signaling pathways for the target molecule have been identified in the available literature, a Graphviz diagram for a signaling pathway cannot be provided.

Experimental Protocols

General Isolation from Paeonia lactiflora

While a specific protocol for this compound is not available, a general method for preparing extracts from Paeonia lactiflora flowers has been described. This process typically involves the following steps, which could serve as a starting point for the isolation of its constituent compounds.

A patented method for preparing a Paeonia lactiflora extract involves the following workflow:

This process yields a general extract, and further chromatographic purification steps would be necessary to isolate individual components like erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol.

Spectroscopic Data

A published 1H NMR spectrum for erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol could not be located in the available scientific literature. For definitive structural confirmation and characterization, it would be necessary to acquire and analyze NMR and other spectroscopic data.

Conclusion

erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is a known natural product with a defined molecular formula and weight. However, there is a significant gap in the publicly available scientific literature regarding its specific physicochemical properties, biological activities, and detailed experimental protocols for its synthesis or isolation. This presents an opportunity for further research to characterize this molecule and explore its potential applications in pharmacology and drug development. Researchers interested in this compound would need to undertake foundational studies to establish its properties and biological functions.

References

An In-depth Technical Guide to erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: Natural Sources, Isolation, and Biological Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, a phenylpropanoid of interest for its potential pharmacological activities. The primary known natural source for this compound is the root of Paeonia lactiflora, a plant with a long history of use in traditional medicine. While detailed experimental data on the specific biological activities and signaling pathways of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol are not extensively available in the current literature, this guide synthesizes the existing knowledge on its natural occurrence and provides context through the well-documented biological activities of Paeonia lactiflora extracts and related compounds. This document aims to serve as a foundational resource for researchers and professionals in drug development by highlighting the current state of knowledge and identifying areas for future investigation.

Introduction

Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is a phenylpropanoid, a class of organic compounds derived from phenylalanine and tyrosine that are widely distributed in the plant kingdom. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The presence of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol in Paeonia lactiflora suggests its potential contribution to the therapeutic properties of this medicinal plant.

Natural Sources

The primary documented natural source of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is the root of Paeonia lactiflora Pall.[1][2]. Paeonia lactiflora, commonly known as the Chinese peony, is a perennial flowering plant whose roots are extensively used in traditional Chinese medicine for a variety of ailments.

Table 1: Natural Source of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

| Compound Name | Natural Source | Plant Part |

| erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol | Paeonia lactiflora | Root |

Isolation and Purification Protocols

Detailed, step-by-step experimental protocols for the specific isolation and purification of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol from Paeonia lactiflora roots are not explicitly described in the available scientific literature. However, based on general methods for the isolation of phenylpropanoids from plant materials, a hypothetical workflow can be proposed.

General Experimental Workflow for Isolation

The isolation of phenylpropanoids from plant material typically involves extraction, fractionation, and chromatography. The following diagram illustrates a plausible workflow for the isolation of the target compound.

Caption: Hypothetical workflow for the isolation of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol.

Methodology Details (Hypothetical):

-

Extraction: The dried and powdered roots of Paeonia lactiflora would be subjected to extraction with a polar solvent such as ethanol or methanol. This is a common first step for extracting a wide range of secondary metabolites, including phenylpropanoids.

-

Fractionation: The crude extract would then be concentrated and subjected to liquid-liquid fractionation using solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their solubility. Phenylpropanoids are often enriched in the ethyl acetate fraction.

-

Chromatography: The enriched fraction would undergo further separation using column chromatography techniques. Silica gel chromatography is a standard method for the initial separation of compounds. This would be followed by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) to achieve high purity of the target compound.

Biological Activity and Signaling Pathways

Currently, there is a significant gap in the scientific literature regarding the specific biological activities of pure erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol and the signaling pathways it may modulate. However, the well-documented pharmacological effects of Paeonia lactiflora extracts provide a valuable context for hypothesizing its potential activities.

Extracts from the roots of Paeonia lactiflora are known to possess a range of biological activities, including:

-

Anti-inflammatory effects: Paeonia lactiflora extracts have been shown to inhibit the production of pro-inflammatory mediators.

-

Antioxidant properties: The presence of phenolic compounds in the extracts contributes to their ability to scavenge free radicals.

-

Neuroprotective effects: Studies have indicated that extracts from Paeonia lactiflora can protect neuronal cells from oxidative stress.

Given that erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is a phenolic compound, it is plausible that it contributes to the antioxidant and anti-inflammatory properties of the plant extract. Future research should focus on evaluating the in vitro and in vivo activities of the isolated compound to elucidate its specific pharmacological profile.

Potential Signaling Pathways for Investigation

Based on the activities of structurally similar phenylpropanoids and the known mechanisms of Paeonia lactiflora extracts, the following signaling pathways are recommended for future investigation of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol's mechanism of action:

Caption: Potential signaling pathways for investigation of the compound's anti-inflammatory activity.

Conclusion and Future Directions

Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is a phenylpropanoid found in the roots of the medicinal plant Paeonia lactiflora. While its presence is documented, there is a notable lack of detailed information regarding its isolation, yield, and specific biological activities. The known therapeutic properties of Paeonia lactiflora suggest that this compound may possess valuable pharmacological effects, particularly in the areas of anti-inflammatory and antioxidant action.

Future research should be directed towards:

-

Developing and publishing a detailed, optimized protocol for the isolation and purification of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol from Paeonia lactiflora roots.

-

Conducting quantitative analysis to determine the yield and concentration of the compound in its natural source.

-

Performing comprehensive in vitro and in vivo studies to elucidate the specific biological activities of the purified compound.

-

Investigating the molecular mechanisms of action, including its effects on key signaling pathways such as NF-κB and MAPK.

Addressing these research gaps will be crucial for unlocking the full therapeutic potential of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol and for providing a solid scientific basis for its potential development as a novel therapeutic agent.

References

Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: A Core Lignin Building Block for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol, also known as erythro-guaiacylglycerol, is a key phenylpropanoid that serves as a fundamental building block of lignin. As a primary component of the most abundant linkage in lignin, the β-O-4 aryl ether linkage, its study is crucial for understanding lignin structure, depolymerization, and valorization. Furthermore, emerging research into the biological activities of lignin-derived compounds, including their antioxidant and anti-inflammatory properties, positions erythro-guaiacylglycerol as a molecule of interest for drug development and pharmaceutical research. This technical guide provides a comprehensive overview of its role as a lignin building block, detailed experimental protocols for its synthesis and analysis, and a summary of its biological activities and potential therapeutic applications.

Introduction: The Significance of Erythro-Guaiacylglycerol in Lignin Chemistry

Lignin, a complex aromatic polymer, is one of the main components of lignocellulosic biomass.[1] Its intricate structure is primarily composed of three phenylpropanoid monomers: p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units.[2][3] These units are interconnected by various ether and carbon-carbon linkages, with the β-O-4 aryl ether bond being the most prevalent, constituting over 50% of the linkages in many lignin types.[4]

Erythro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol, or erythro-guaiacylglycerol, represents the core structure of the guaiacyl unit involved in these critical β-O-4 linkages.[4] The stereochemistry of this building block, particularly the erythro configuration, influences the three-dimensional structure of the lignin polymer and its subsequent reactivity during degradation processes.[5] Understanding the chemistry of erythro-guaiacylglycerol and its etherified derivatives is fundamental to developing efficient strategies for lignin depolymerization and the production of value-added aromatic chemicals.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of erythro-guaiacylglycerol is essential for its synthesis, isolation, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₄ | [6] |

| Molecular Weight | 198.22 g/mol | [6] |

| CAS Number | 38916-91-5 | [6] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, methanol, ethanol, and other polar organic solvents. | [6] |

Spectroscopic Data:

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.[9][10]

Synthesis and Isolation Protocols

The synthesis of erythro-guaiacylglycerol is a multi-step process that often yields a mixture of erythro and threo diastereomers, requiring chromatographic separation.

Experimental Protocol: Synthesis of erythro-Guaiacylglycerol

This protocol is a generalized procedure based on common synthetic routes for guaiacylglycerol derivatives.[11][12][13]

Materials:

-

Vanillin

-

Trimethylsulfoxonium iodide

-

Sodium hydride

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Silica gel for column chromatography

Procedure:

-

Step 1: Epoxidation of Vanillin. Vanillin is converted to its corresponding epoxide. This can be achieved through a Corey-Chaykovsky reaction using trimethylsulfoxonium iodide and a base like sodium hydride.

-

Step 2: Ring-opening of the Epoxide. The epoxide is then subjected to regioselective ring-opening under acidic or basic conditions to introduce the diol functionality. For instance, acid-catalyzed hydrolysis can yield the desired propane-1,2-diol structure.

-

Step 3: Reduction of the Aldehyde. The aldehyde group of the vanillin moiety is reduced to a primary alcohol using a reducing agent like sodium borohydride in methanol.

-

Step 4: Purification. The resulting mixture of erythro and threo diastereomers is purified by silica gel column chromatography to isolate the erythro isomer. The ratio of erythro to threo can be influenced by the reaction conditions.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for erythro-guaiacylglycerol.

Experimental Protocol: Isolation from Lignin

The isolation of free erythro-guaiacylglycerol from lignin is challenging due to its incorporation into the polymer via ether linkages. However, enzymatic or chemical cleavage of these bonds can release guaiacylglycerol and its derivatives.[14][15][16]

Materials:

-

Lignin sample (e.g., from poplar)

-

β-etherase enzymes (e.g., from Sphingobium sp. SYK-6)[17]

-

Glutathione (GSH) and NAD⁺ cofactors

-

Buffer solution (e.g., phosphate buffer)

-

Ethyl acetate for extraction

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Enzymatic Hydrolysis: The lignin sample is incubated with a cocktail of β-etherase enzymes, along with the necessary cofactors GSH and NAD⁺, in a suitable buffer at an optimal temperature and pH for the enzymes.

-

Extraction: After incubation, the reaction mixture is acidified and extracted with an organic solvent such as ethyl acetate to separate the low molecular weight phenolic compounds.

-

Analysis and Purification: The extracted compounds are analyzed by HPLC to identify and quantify the released products, including erythro-guaiacylglycerol. Preparative HPLC can be used for isolation.

Diagram of Isolation Workflow:

Caption: Workflow for the isolation of erythro-guaiacylglycerol from lignin.

Biological Activity and Relevance to Drug Development

Phenylpropanoids derived from lignin are gaining attention for their potential biological activities.[18][19]

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of lignin-derived phenylpropanoids. Derivatives of threo-guaiacylglycerol have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[18]

| Compound | Target/Assay | Cell Line | IC₅₀ Value | Reference |

| Threo-guaiacylglycerol beta-coniferyl ether | Nitric Oxide (NO) Production | BV2 | 32.56 µM | [18] |

This inhibitory activity is often mediated through the downregulation of key inflammatory signaling pathways.

Signaling Pathway Diagram:

Caption: Inhibition of inflammatory pathways by guaiacylglycerol derivatives.

Antioxidant Activity

The phenolic hydroxyl group in the structure of erythro-guaiacylglycerol suggests potential antioxidant activity. Phenolic compounds are known to act as free radical scavengers.[20][21][22][23] The antioxidant capacity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the activity often expressed as an IC₅₀ value.[1][22] While specific IC₅₀ values for erythro-guaiacylglycerol are not widely reported, related phenylpropanoids have demonstrated significant antioxidant potential.[22][24]

Conclusion and Future Perspectives

Erythro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol is a cornerstone molecule in the complex architecture of lignin. Its role as a primary building block of the abundant β-O-4 linkage makes it a critical subject of study for the advancement of biorefinery processes aimed at lignin valorization. The ability to synthesize and isolate this compound provides researchers with an invaluable tool to investigate the mechanisms of lignin depolymerization.

Furthermore, the emerging evidence of the biological activities of guaiacylglycerol and its derivatives opens up exciting avenues for drug discovery and development. Its potential anti-inflammatory and antioxidant properties warrant further investigation to elucidate the precise mechanisms of action and to evaluate its therapeutic efficacy. As a chiral building block, erythro-guaiacylglycerol also holds promise for the asymmetric synthesis of complex natural products and pharmaceuticals.[][26][27][28][29] The continued exploration of this versatile molecule will undoubtedly contribute to both the development of a sustainable bio-based economy and the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different signalling pathways contribute to the control of GPD1 gene expression by osmotic stress in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Anti-inflammatory activity of glycolipids isolated from cyanobacterium Nodularia harveyana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. erythro-Guaiacylglycerol | CAS:38916-91-5 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. researchgate.net [researchgate.net]

- 8. erythro-Guaiacylglycerol beta-coniferyl ether | C20H24O7 | CID 21577856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 14. In Vitro Enzymatic Depolymerization of Lignin with Release of Syringyl, Guaiacyl, and Tricin Units - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Enzymatic Depolymerization of Lignin with Release of Syringyl, Guaiacyl, and Tricin Units (Journal Article) | OSTI.GOV [osti.gov]

- 16. In Vitro Enzymatic Depolymerization of Lignin with Release of Syringyl, Guaiacyl, and Tricin Units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 21. Anti-Inflammatory Activity of Glyceryl 1,3-Distearate Identified from Clinacanthus nutans Extract against Bovine Mastitis Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. Chiral Building Blocks Selection - Enamine [enamine.net]

- 28. From toxin to chiral building block: Engineered aldolase-catalyzed regioselective conversion of formaldehyde into L-glyceraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Glycerol as a Building Block for Prochiral Aminoketone, N-Formamide, and N-Methyl Amine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stereochemistry of 1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, a guaiacol-substituted phenylpropanoid, possesses two chiral centers, giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The spatial arrangement of the hydroxyl groups significantly influences the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the stereochemistry of these isomers, including their synthesis, separation, and characterization. Furthermore, it explores their potential biological activities, with a focus on antioxidant and anti-inflammatory properties, and the underlying signaling pathways. While specific quantitative data for each isomer of the title compound is limited in publicly available literature, this guide compiles relevant data from closely related analogs to provide a comparative framework.

Introduction to the Stereochemistry

The presence of two stereogenic centers at the C1 and C2 positions of the propane chain in 1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol results in the existence of two pairs of enantiomers. The erythro diastereomers have the (1R,2S) and (1S,2R) configurations, while the threo diastereomers have the (1R,2R) and (1S,2S) configurations. The distinct three-dimensional structures of these isomers are critical determinants of their interaction with chiral biological macromolecules, such as enzymes and receptors, leading to potentially different pharmacological profiles.

Caption: Stereochemical relationships between the four isomers.

Asymmetric Synthesis and Separation of Stereoisomers

The controlled synthesis of individual stereoisomers is crucial for evaluating their specific biological activities. Asymmetric synthesis strategies are employed to selectively produce a desired stereoisomer.

Experimental Protocol: Asymmetric Dihydroxylation

A common method for establishing the stereochemistry of the diol is through asymmetric dihydroxylation of a corresponding alkene precursor. The following is a generalized protocol based on the Sharpless asymmetric dihydroxylation.[1]

Materials:

-

(E)-1-(4-Hydroxy-3-methoxyphenyl)prop-1-ene (protected)

-

AD-mix-α or AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide

-

Sodium sulfite

-

Dichloromethane

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred mixture of AD-mix-β (or AD-mix-α for the other enantiomer) in tert-butanol and water at room temperature, add methanesulfonamide.

-

Cool the mixture to 0 °C and add the protected (E)-1-(4-Hydroxy-3-methoxyphenyl)prop-1-ene.

-

Stir the reaction at 0 °C until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding sodium sulfite and warm to room temperature.

-

Stir for 1 hour, then extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired diol.

-

Deprotection of the phenolic hydroxyl group yields the final product.

Experimental Protocol: Chiral HPLC Separation

For the separation of enantiomers from a racemic mixture or for the analysis of enantiomeric excess, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. The following is a general protocol for the chiral separation of phenolic propanediols.

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral HPLC column (e.g., polysaccharide-based column like Chiralcel® OD-H)

-

HPLC grade n-Hexane

-

HPLC grade Isopropanol

-

Sample dissolved in mobile phase

Procedure:

-

Prepare the mobile phase, for example, a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) and temperature (e.g., 25 °C) until a stable baseline is achieved.

-

Inject the sample solution onto the column.

-

Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 280 nm).

-

The two enantiomers should be resolved into two separate peaks. The resolution can be optimized by adjusting the mobile phase composition, flow rate, and temperature.

References

The Intersection of Phenylpropanoid Metabolism and Propane-1,2-diols: A Technical Guide to Synthetic and Potentially Natural Pathways

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpropanoid pathway is a cornerstone of secondary metabolism in plants and microorganisms, yielding a vast array of compounds with significant biological and pharmaceutical activities. While the core pathways are well-elucidated, the potential for diversification through the incorporation of non-canonical building blocks remains an area of active investigation. This technical whitepaper explores the interface between phenylpropanoid biosynthesis and propane-1,2-diols. Currently, no established natural biosynthetic pathways are known to directly involve the incorporation of propane-1,2-diol into the phenylpropanoid framework. However, the isolation of 1-phenylpropane-1,2-diol from the fungus Peniophora polygonia suggests that such a link, whether through a dedicated pathway or enzymatic promiscuity, may exist in nature. This guide provides a comprehensive overview of the known biocatalytic and chemo-enzymatic routes for the synthesis of 1-phenylpropane-1,2-diol, presenting them as potential engineered pathways. We include detailed experimental protocols, quantitative data from key studies, and visualizations of the synthetic cascades to serve as a resource for researchers interested in the production of novel phenylpropanoid derivatives.

Introduction: The Phenylpropanoid Pathway and the Question of Propanediol Integration

The classical phenylpropanoid pathway commences with the amino acids L-phenylalanine or L-tyrosine, which are converted to cinnamic acid or p-coumaric acid, respectively[1][2][3]. A series of enzymatic modifications, including hydroxylations, methylations, and ligations, gives rise to a diverse family of molecules, including flavonoids, lignans, stilbenes, and coumarins[1][4]. These compounds play crucial roles in plant defense, signaling, and structural integrity, and many possess valuable pharmacological properties[4].

The incorporation of diols, such as propane-1,2-diol, into this pathway is not a recognized natural process. However, the discovery of 1-phenylpropane-1,2-diol in the basidiomycete fungus Peniophora polygonia raises intriguing questions about its biosynthetic origins[5]. It is plausible that this compound arises from a yet-to-be-discovered branch of the phenylpropanoid pathway, or perhaps from a convergent pathway where a phenyl precursor is joined with a C3 diol unit.

A study on the biosynthesis of similar 1-arylpropane-1,2-diols in the fungus Bjerkandera adusta suggests that the C2-C3 unit of the propane side chain may be derived from central metabolism, such as from pyruvate or glycerol, rather than from the direct modification of a phenylpropanoid precursor's side chain[6]. This points towards a convergent biosynthetic strategy.

Given the current knowledge gaps regarding the natural biosynthesis of 1-phenylpropane-1,2-diol, this guide focuses on the well-documented synthetic and biocatalytic routes for its production. These pathways provide a blueprint for the potential metabolic engineering of microorganisms to produce this and related compounds.

Biocatalytic Synthesis of 1-Phenylpropane-1,2-diol: An Engineered Pathway

The most established route for the synthesis of 1-phenylpropane-1,2-diol is a two-step enzymatic cascade that typically starts from benzaldehyde and acetaldehyde, which are not direct intermediates of the canonical phenylpropanoid pathway beginning with cinnamic acid. This process involves a carboligation reaction followed by a reduction step.

Enzymatic Cascade for 1-Phenylpropane-1,2-diol Synthesis

The synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol has been achieved through the modular combination of two key enzyme classes: carboligases and alcohol dehydrogenases[6].

-

Carboligation: A carboligase, such as benzaldehyde lyase (BAL) or a variant of benzoylformate decarboxylase (BFD), catalyzes the enantioselective ligation of benzaldehyde and acetaldehyde to form either (R)- or (S)-2-hydroxy-1-phenylpropan-1-one (HPP).

-

Reduction: An alcohol dehydrogenase (ADH) then stereoselectively reduces the keto group of HPP to a hydroxyl group, yielding the corresponding 1-phenylpropane-1,2-diol stereoisomer.

The selection of the specific carboligase and ADH determines the stereochemistry of the final product.

Quantitative Data on Biocatalytic Synthesis

The efficiency of the biocatalytic synthesis of 1-phenylpropane-1,2-diol has been demonstrated in several studies. The following table summarizes key quantitative data.

| Catalyst Combination | Substrates | Product | Concentration (g/L) | Yield (%) | Space-Time Yield (g/L/d) | Reference |

| BFDL461A & LbADH | Benzaldehyde, Acetaldehyde | (1S,2S)-PPD | 47.5 | - | - | [6] |

| BAL & RADH | Benzaldehyde, Acetaldehyde | (1S,2R)-PPD | 63.8 | 98 | 144 | [6] |

| LbADH (cell-free extract) & CbFDH (for NADH regeneration) | (S)-2-HPP | (1S,2S)-PPD | - | 100 | - | [7] |

BFDL461A: Benzoylformate decarboxylase variant; LbADH: Lactobacillus brevis alcohol dehydrogenase; BAL: Benzaldehyde lyase; RADH: Ralstonia sp. alcohol dehydrogenase; CbFDH: Candida boidinii formate dehydrogenase.

Experimental Protocols

This section provides detailed methodologies for the key enzymatic reactions in the synthesis of 1-phenylpropane-1,2-diol.

Protocol for the Two-Step Biocatalytic Synthesis of (1S,2R)-1-Phenylpropane-1,2-diol

This protocol is adapted from Wachtmeister et al. (2016)[6] and utilizes whole-cell catalysts in a microaqueous system.

Materials:

-

Lyophilized E. coli cells overexpressing Benzaldehyde Lyase (BAL)

-

Lyophilized E. coli cells overexpressing Ralstonia sp. Alcohol Dehydrogenase (RADH)

-

Benzaldehyde

-

Acetaldehyde

-

2-Propanol (for cofactor regeneration)

-

Buffer (e.g., potassium phosphate buffer, pH 7.0)

-

Organic solvent (e.g., methyl tert-butyl ether, MTBE)

-

NADH or NADPH cofactor

-

Standard laboratory equipment (shaker incubator, centrifuge, HPLC)

Procedure:

Step 1: Carboligation to (R)-2-Hydroxy-1-phenylpropan-1-one ((R)-HPP)

-

Prepare a reaction mixture containing the organic solvent (e.g., MTBE) and a small percentage of aqueous buffer (e.g., 5% v/v).

-

Add lyophilized whole cells containing BAL to the reaction mixture.

-

Add the substrates, benzaldehyde and acetaldehyde, to the mixture. Typical starting concentrations can be in the range of 100-500 mM.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.

-

Monitor the reaction progress by periodically taking samples and analyzing the formation of (R)-HPP by HPLC.

-

Once the reaction reaches completion or the desired conversion, centrifuge the mixture to pellet the whole-cell catalyst.

Step 2: Reduction to (1S,2R)-1-Phenylpropane-1,2-diol ((1S,2R)-PPD)

-

To the supernatant from Step 1 containing (R)-HPP, add lyophilized whole cells containing RADH.

-

Add a cosubstrate for cofactor regeneration, such as 2-propanol.

-

Ensure the presence of the necessary cofactor (NADH or NADPH) at a catalytic concentration.

-

Incubate the reaction under similar conditions as Step 1.

-

Monitor the conversion of (R)-HPP to (1S,2R)-PPD by HPLC.

-

Upon completion, the product can be purified from the reaction mixture using standard chromatographic techniques.

Protocol for Cofactor Regeneration using Formate Dehydrogenase

This protocol, adapted from a study on LbADH[7], describes an in-situ cofactor regeneration system.

Materials:

-

Purified or cell-free extract of Alcohol Dehydrogenase (e.g., LbADH)

-

Purified Formate Dehydrogenase from Candida boidinii (CbFDH)

-

Substrate (e.g., (S)-2-HPP)

-

Sodium formate

-

NAD+

-

Buffer (e.g., phosphate buffer, pH 7.5)

-

Standard laboratory equipment for enzymatic assays

Procedure:

-

Prepare a reaction buffer containing the substrate (e.g., 10 mM (S)-2-HPP), sodium formate (e.g., 100 mM), and NAD+ (e.g., 1 mM).

-

Initiate the reaction by adding the alcohol dehydrogenase and formate dehydrogenase to the buffer.

-

Incubate the reaction at an optimal temperature (e.g., 25°C).

-

Monitor the formation of the diol product and the consumption of the keto substrate over time using HPLC. The regeneration of NADH from NAD+ by CbFDH drives the reduction reaction catalyzed by the ADH to completion.

Biosynthesis of Propane-1,2-diol in Microorganisms

While the direct involvement of propane-1,2-diol in phenylpropanoid biosynthesis is not established, understanding its own metabolic origins is relevant for potential metabolic engineering applications. In microorganisms, several pathways for propane-1,2-diol production have been identified, primarily from sugar metabolism[8][9].

The key pathways for propane-1,2-diol biosynthesis include:

-

The Deoxyhexose Pathway: Catabolism of deoxy sugars like L-fucose and L-rhamnose can lead to the formation of lactaldehyde, which is then reduced to propane-1,2-diol[8].

-

The Methylglyoxal Pathway: Dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, can be converted to methylglyoxal, which is subsequently reduced to lactaldehyde and then to propane-1,2-diol[8][9].

-

The Lactate Pathway: An engineered pathway has been developed to produce propane-1,2-diol from lactic acid via a lactaldehyde intermediate[8].

Future Perspectives and Conclusion

The existence of 1-phenylpropane-1,2-diol in Peniophora polygonia presents a compelling case for further investigation into its natural biosynthetic pathway. Elucidating this pathway could reveal novel enzymes and biochemical reactions, expanding our understanding of fungal secondary metabolism. Isotopic labeling studies and genome mining of Peniophora polygonia and related species are promising avenues for future research.

In the interim, the well-established biocatalytic routes for the synthesis of 1-phenylpropane-1,2-diol offer a robust platform for the production of this and potentially other propanediol-containing phenylpropanoids. The modularity of the carboligase-alcohol dehydrogenase cascade allows for the generation of specific stereoisomers, which is of significant interest for pharmaceutical applications.

This technical guide has summarized the current state of knowledge regarding the intersection of phenylpropanoid metabolism and propane-1,2-diols. While a natural biosynthetic pathway remains to be discovered, the synthetic routes detailed herein provide a solid foundation for the engineered production of these intriguing hybrid molecules. The protocols and data presented serve as a valuable resource for researchers aiming to explore this nascent area of metabolic engineering and natural product chemistry.

References

- 1. ADH, Alcohol dehydrogenase [organic-chemistry.org]

- 2. Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective biosynthesis of chloroarylpropane diols by the basidiomycete Bjerkandera adusta: exploring the roles of amino acids, pyruvate, glycerol and phenyl acetyl carbinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microbial formation, biotechnological production and applications of 1,2-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of erythro-1,2-Diols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and modern methodologies for the stereoselective synthesis of erythro-1,2-diols, critical structural motifs in numerous natural products and pharmaceutical agents. This document includes summaries of key synthetic strategies, quantitative data on their efficiency, detailed experimental protocols, and visualizations of the underlying principles and workflows.

Introduction to erythro-1,2-Diols

The erythro configuration in a 1,2-diol refers to the stereochemical arrangement where the two hydroxyl groups are on the same side in a Fischer projection or have an anti-relationship in a zigzag representation. The precise control over the stereochemistry of these diols is a cornerstone of modern asymmetric synthesis, enabling the construction of complex molecules with defined three-dimensional structures. This document outlines three primary strategies for achieving high erythro-selectivity:

-

Sharpless Asymmetric Dihydroxylation of (E)-Allylic Alcohols (via Payne-type Rearrangement)

-

Chelation-Controlled Reduction of α-Hydroxy Ketones

-

Nucleophilic Addition to α-Chiral Aldehydes (Following the Felkin-Anh Model)

Sharpless Asymmetric Dihydroxylation Route to erythro-Diols

While the direct Sharpless Asymmetric Dihydroxylation (AD) of (Z)-alkenes to produce erythro-diols is often not highly selective, an indirect and highly effective method involves the dihydroxylation of (E)-allylic alcohols.[1] This multi-step approach first generates a threo-diol, which is then converted to the desired erythro-diol through a stereoinvertive sequence involving a Payne-type rearrangement.[1]

Logical Workflow

The overall transformation from an (E)-allylic alcohol to an erythro-1,2-diol is depicted below.

References

HPLC analysis of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

An extensive High-Performance Liquid Chromatography (HPLC) methodology has been developed for the analysis of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol, a phenylpropanoid found in the roots of Paeonia lactiflora.[1][2][3] This application note provides a detailed protocol for the quantitative determination of this compound, intended for researchers, scientists, and professionals in drug development. The described method is based on reversed-phase chromatography coupled with Diode Array Detection (DAD), a common and reliable technique for the analysis of phenolic compounds.[4][5][6]

Application Note

Introduction

Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is a naturally occurring phenylpropanoid of interest in phytochemical and pharmacological research. Accurate and precise quantification of this analyte in various matrices, particularly in plant extracts, is crucial for quality control, standardization, and further investigation of its biological activities. This document outlines a validated HPLC-DAD method for its analysis.

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of the target analyte. A C18 column is recommended as the stationary phase due to its wide applicability for phenolic compounds.[5][7] The mobile phase consists of a gradient of acidified water and an organic solvent, typically acetonitrile or methanol, which allows for the efficient elution and separation of compounds with varying polarities.[5][7] Detection by DAD allows for the monitoring of the analyte at its maximum absorbance wavelength, ensuring high sensitivity and selectivity.[6]

Experimental Protocols

1. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh a known amount of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol reference standard and dissolve it in a suitable solvent, such as methanol, to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve.

-

Sample Preparation (from Paeonia lactiflora root):

-

Dry the plant material and grind it into a fine powder.

-

Extract a known amount of the powdered sample with a suitable solvent (e.g., 70% ethanol) using ultrasonication or reflux extraction.

-

Centrifuge the extract to pellet the solid material.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.

-

2. HPLC System and Parameters

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[5]

-

Mobile Phase:

-

Solvent A: 0.1% Acetic Acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Elution: A typical gradient program would be as follows:

Time (min) % Solvent A % Solvent B 0 95 5 25 75 25 30 60 40 35 0 100 40 0 100 | 45 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: Monitor at 280 nm, which is a common wavelength for the detection of phenolic compounds.[6]

3. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating the following parameters:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of the analyte in a blank sample.

-

Linearity: The linearity of the method should be established by analyzing a series of standard solutions at different concentrations. The correlation coefficient (r²) of the calibration curve should be > 0.999.[4]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Precision: The precision of the method should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) should be less than 2%.

-

Accuracy: The accuracy of the method is determined by recovery studies, typically by spiking a blank matrix with a known concentration of the analyte. The recovery should be within 98-102%.[5]

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

|---|---|

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Repeatability of Injections (%RSD) | ≤ 2.0% |

Table 2: Method Validation Summary (Hypothetical Data)

| Parameter | Result |

|---|---|

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

| Accuracy (Recovery %) | 98.5% - 101.2% |

| Precision (Intra-day %RSD) | < 1.5% |

| Precision (Inter-day %RSD) | < 2.0% |

Mandatory Visualization

Caption: Experimental workflow for the .

References

- 1. erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]

- 2. erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scielo.br [scielo.br]

- 5. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]

- 6. chemisgroup.us [chemisgroup.us]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Enzymatic Degradation of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic degradation of the lignin model compound, erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol. This compound, a diarylpropane, serves as a valuable substrate for studying the activity of lignin-modifying enzymes, which are of significant interest in bioremediation, biomass conversion, and drug metabolism research. The protocols detailed below are designed to guide researchers in investigating the degradation pathways, enzyme kinetics, and product formation associated with this compound.

Introduction

Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is a non-phenolic diarylpropane compound that represents a key substructure in lignin, the complex aromatic polymer found in plant cell walls. The enzymatic breakdown of such structures is a critical step in natural carbon cycling and has significant potential in various biotechnological applications. The primary enzymes involved in the degradation of this and similar lignin model compounds are lignin peroxidase (LiP) and manganese peroxidase (MnP), both of which are heme-containing peroxidases produced by white-rot fungi.[1][2] These enzymes catalyze the oxidative cleavage of the propane side chain, leading to the formation of smaller aromatic compounds. Understanding the mechanisms and kinetics of this degradation is crucial for harnessing these enzymes for industrial and pharmaceutical purposes.

Enzymatic Degradation Pathway

The enzymatic degradation of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol by lignin peroxidase (LiP) is initiated by the oxidation of the aromatic ring, leading to the formation of an aryl cation radical. This unstable intermediate undergoes spontaneous Cα-Cβ cleavage of the propane side chain. This cleavage results in the formation of vanillin and glycolaldehyde as the primary degradation products. Manganese peroxidase (MnP) can also contribute to the degradation of this and similar phenolic compounds, typically through the action of Mn³⁺ as an oxidizing agent.[3][4]

Quantitative Data

Table 1: Kinetic Parameters of Lignin Peroxidase and Manganese Peroxidase with Analogous Substrates

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Reference |

| Lignin Peroxidase | Guaiacol | - | 1.2 x 10⁶ M⁻¹s⁻¹ (rate constant) | [5] |

| Lignin Peroxidase | Veratryl Alcohol | 65 | 142.86 µmol/min | [6] |

| Manganese Peroxidase | Guaiacol | - | 1.0 x 10⁵ M⁻¹s⁻¹ (rate constant) | [5] |

| Manganese Peroxidase | Pyrogallol | 130 ± 20 | 0.59 mM/min | [7][8] |

| Manganese Peroxidase | Gallic Acid | 390 ± 80 | 0.35 mM/min | [7][8] |

Table 2: Product Yields from the Degradation of an Analogous Lignin Model Compound (Guaiacylglycerol-β-guaiacyl ether)

| Enzyme/Condition | Product | Yield (%) | Reference |

| Alkaline Nitrobenzene Oxidation | Vanillin | up to 90.8 | [9] |

| Alkaline Nitrobenzene Oxidation | Guaiacol | - | [10] |

Experimental Protocols

The following section details the protocols for key experiments to study the enzymatic degradation of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol.

Experimental Workflow

Protocol 1: Lignin Peroxidase (LiP) Activity Assay

This protocol is adapted for determining the activity of LiP using veratryl alcohol as a substrate.

Materials:

-

Lignin Peroxidase (commercial or purified)

-

Veratryl alcohol solution (10 mM in water)

-

Sodium tartrate buffer (100 mM, pH 3.0)

-

Hydrogen peroxide (H₂O₂) solution (2 mM)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

500 µL of 100 mM sodium tartrate buffer (pH 3.0)

-

200 µL of 10 mM veratryl alcohol solution

-

200 µL of distilled water

-

100 µL of enzyme solution

-

-

Initiate the reaction by adding 100 µL of 2 mM H₂O₂ solution.

-

Immediately mix the solution by inversion and monitor the increase in absorbance at 310 nm for 3-5 minutes.

-

Calculate the enzyme activity based on the rate of veratraldehyde formation (ε₃₁₀ = 9300 M⁻¹cm⁻¹). One unit of LiP activity is defined as the amount of enzyme that oxidizes 1 µmol of veratryl alcohol per minute.[6]

Protocol 2: Manganese Peroxidase (MnP) Activity Assay

This protocol describes the determination of MnP activity using phenol red as a substrate.

Materials:

-

Manganese Peroxidase (commercial or purified)

-

Phenol red solution (100 mM)

-

Sodium succinate buffer (20 mM, pH 4.5)

-

Manganese sulfate (MnSO₄) solution (2 mM)

-

Hydrogen peroxide (H₂O₂) solution (2 mM)

-

Sodium hydroxide (NaOH) solution (2 N)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture in a test tube containing:

-

1 mL of 20 mM sodium succinate buffer (pH 4.5)

-

100 µL of 100 mM phenol red solution

-

100 µL of 2 mM MnSO₄ solution

-

100 µL of enzyme solution

-

-

Initiate the reaction by adding 100 µL of 2 mM H₂O₂ solution.

-

Incubate the mixture at 30°C for 5 minutes.

-

Stop the reaction by adding 50 µL of 2 N NaOH.

-

Measure the absorbance at 610 nm.

-

Calculate the enzyme activity based on the molar extinction coefficient of oxidized phenol red (ε₆₁₀ = 44,600 M⁻¹cm⁻¹). One unit of MnP activity is defined as the amount of enzyme that oxidizes 1 µmol of phenol red per minute.

Protocol 3: Enzymatic Degradation of erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

Materials:

-

erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

-

Purified Lignin Peroxidase or Manganese Peroxidase

-

Appropriate buffer (e.g., 100 mM sodium tartrate, pH 3.0 for LiP; 50 mM sodium malonate, pH 4.5 for MnP)

-

H₂O₂ (for LiP) and MnSO₄ (for MnP)

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a reaction mixture containing the substrate (e.g., 1 mM) and the enzyme (e.g., 0.1 U/mL) in the appropriate buffer.

-

For MnP, add MnSO₄ to a final concentration of 1 mM.

-

Initiate the reaction by adding H₂O₂ to a final concentration of 0.1 mM.

-

Incubate the reaction at a suitable temperature (e.g., 30°C) with gentle shaking.

-

At different time points, withdraw aliquots and stop the reaction (e.g., by adding hydrochloric acid to lower the pH).

-

Extract the degradation products from the aqueous phase with an equal volume of ethyl acetate.

-

Repeat the extraction three times.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure and redissolve the residue in a known volume of a suitable solvent (e.g., methanol for HPLC, or a derivatizing agent for GC-MS).

Protocol 4: HPLC Analysis of Degradation Products

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV/DAD detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

A gradient of acetonitrile and water (with 0.1% formic or acetic acid) is commonly used.

-

Example gradient: Start with 10% acetonitrile, ramp to 90% acetonitrile over 30 minutes.

Procedure:

-

Inject the prepared sample extract onto the HPLC column.

-

Monitor the elution of compounds at a suitable wavelength (e.g., 280 nm for aromatic compounds).[11][12]

-

Identify and quantify the degradation products (e.g., vanillin, guaiacol) by comparing their retention times and UV spectra with those of authentic standards.[3][12][13]

-

Construct calibration curves for the expected products to determine their concentrations in the reaction mixture.

Protocol 5: GC-MS Analysis of Degradation Products

Derivatization (Silylation):

-

To increase the volatility of the polar degradation products, a silylation step is necessary before GC-MS analysis.

Materials:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine or other suitable solvent

Procedure:

-

Evaporate the solvent from the extracted sample to complete dryness.

-

Add a mixture of BSTFA (+1% TMCS) and pyridine (e.g., 1:1 v/v) to the dried residue.

-

Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

GC-MS Conditions:

-

GC Column: A non-polar column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

-

MS Detector: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550.

Analysis:

-

Inject the silylated sample into the GC-MS system.

-

Identify the derivatized degradation products by comparing their mass spectra with libraries (e.g., NIST, Wiley) and with the spectra of silylated standards.

-

For quantitative analysis, use an internal standard and create calibration curves for the silylated products of interest.[2][14][15][16]

References

- 1. researchgate.net [researchgate.net]

- 2. "Determination Of Lignin Degradation Products By GC-MS And Thermal Carb" by Jan Bilek [commons.und.edu]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Enzymatic Depolymerization of Lignin with Release of Syringyl, Guaiacyl, and Tricin Units - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Purification, characterization, and biodelignification potential of lignin peroxidase from immobilized Phanerochaete chrysosporium :: BioResources [bioresources.cnr.ncsu.edu]

- 7. Kinetics of Manganese Peroxidase Using Simple Phenolic Compounds as Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous analysis of guaiacol and vanillin in a vanilla extract by using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. shimadzu.com [shimadzu.com]

- 15. Quantification of Lignin and Its Structural Features in Plant Biomass Using 13C Lignin as Internal Standard for Pyrolysis-GC-SIM-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Phenylpropanoid Extraction from Paeonia lactiflora

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of key phenylpropanoids, specifically paeoniflorin and albiflorin, from the roots of Peonia lactiflora (white peony). It is designed to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate extraction methodologies.

Introduction

Paeonia lactiflora is a perennial herbaceous plant widely utilized in traditional medicine, particularly in East Asia. Its therapeutic effects are largely attributed to a class of monoterpene glycosides, with paeoniflorin and albiflorin being the most abundant and pharmacologically significant. These compounds have demonstrated a range of biological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects. The efficient extraction of these phenylpropanoids is a critical first step in research, development, and quality control of Paeonia lactiflora-based products.

This document outlines and compares four common extraction techniques: maceration, heat reflux extraction, ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE). It provides a summary of quantitative data, detailed experimental protocols, and visual representations of the experimental workflow and a key signaling pathway associated with the bioactivity of these compounds.

Data Presentation: Comparative Analysis of Extraction Methods

The selection of an extraction method depends on various factors, including desired yield, time constraints, and available equipment. The following table summarizes quantitative data on the extraction yields of paeoniflorin and albiflorin using different methods. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies, such as the source of plant material, solvent composition, and specific parameters.

| Extraction Method | Compound | Yield (mg/g of dry plant material) | Purity (%) | Reference |

| Maceration | Paeoniflorin | 28.2 ± 2.2 | Not Reported | [1] |

| Albiflorin | 2.0 ± 2.5 | Not Reported | [1] | |

| Heat Reflux Extraction | Paeoniflorin | 34.7 ± 9.2 | Not Reported | [1] |

| Albiflorin | 2.4 ± 2.0 | Not Reported | [1] | |

| Ultrasonic-Assisted Extraction (UAE) | Paeoniflorin | 87.6 (as 8.76% yield) | Not Reported | |

| Albiflorin | Not Reported | Not Reported | ||

| Microwave-Assisted Extraction (MAE) | Paeoniflorin | 378.98 ± 1.98 | Not Reported | |

| Albiflorin | Not Reported | Not Reported | ||

| High-Voltage Pulse Electric Field & Enzymolysis | Paeoniflorin | ~84.7 (from 12.71g out of 150g) | 97.4 | [2] |

| Albiflorin | ~31.2 (from 4.68g out of 150g) | 93.8 | [2] |

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods in the scientific literature and can be adapted based on specific research needs.

Maceration Protocol

Maceration is a simple and cost-effective extraction method that involves soaking the plant material in a solvent for an extended period.

Materials and Equipment:

-

Dried and powdered Paeonia lactiflora root

-

Solvent (e.g., 70% ethanol)

-

Glass container with a tight-fitting lid

-

Shaker or magnetic stirrer (optional)

-

Filtration apparatus (e.g., filter paper, vacuum filtration system)

-

Rotary evaporator

Procedure:

-

Weigh the desired amount of powdered Paeonia lactiflora root.

-

Place the powder in the glass container.

-

Add the solvent at a solid-to-liquid ratio of 1:10 to 1:20 (g/mL).

-

Seal the container and store it at room temperature for 3 to 7 days.

-

Agitate the mixture periodically (e.g., once a day) to enhance extraction efficiency. A shaker can be used for continuous agitation.

-

After the maceration period, separate the extract from the solid residue by filtration.

-

Wash the residue with a small amount of fresh solvent to recover any remaining extract.

-

Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Heat Reflux Extraction Protocol

Heat reflux extraction utilizes elevated temperatures to increase the solubility of the target compounds and the diffusion rate of the solvent, leading to a more efficient extraction compared to maceration.

Materials and Equipment:

-

Dried and powdered Paeonia lactiflora root

-

Solvent (e.g., 70% ethanol)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Place a weighed amount of powdered Paeonia lactiflora root into the round-bottom flask.

-

Add the solvent at a solid-to-liquid ratio of 1:10 to 1:20 (g/mL).

-

Connect the reflux condenser to the flask and ensure a continuous flow of cold water through the condenser.

-

Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 1 to 2 hours.

-

After the extraction, allow the mixture to cool to room temperature.

-

Filter the mixture to separate the extract from the solid residue.

-

Wash the residue with a small amount of fresh solvent.

-

Combine the filtrates and concentrate the extract using a rotary evaporator.

Ultrasonic-Assisted Extraction (UAE) Protocol

UAE employs ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that disrupt the cell walls, enhancing the release of intracellular compounds.

Materials and Equipment:

-

Dried and powdered Paeonia lactiflora root

-

Solvent (e.g., 40% ethanol)

-

Beaker or flask

-

Ultrasonic bath or probe sonicator

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Place a weighed amount of powdered Paeonia lactiflora root into a beaker or flask.

-

Add the solvent at a solid-to-liquid ratio of 15:1 (mL/g).

-

Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

-

Set the ultrasonic frequency (e.g., 40 kHz) and power.

-

Perform the extraction for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 50°C).

-

After sonication, filter the mixture to separate the extract.

-

Wash the residue with a small amount of fresh solvent.

-

Combine the filtrates and concentrate using a rotary evaporator.

Microwave-Assisted Extraction (MAE) Protocol

MAE utilizes microwave energy to heat the solvent and the moisture within the plant material, causing a rapid increase in pressure that ruptures the cell walls and releases the target compounds.

Materials and Equipment:

-

Dried and powdered Paeonia lactiflora root

-

Solvent (e.g., 81% ethanol)

-

Microwave extraction vessel

-

Microwave extraction system

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Place a weighed amount of powdered Paeonia lactiflora root into the microwave extraction vessel.

-

Add the solvent at a solid-to-liquid ratio of 30:1 (mL/g).

-

Seal the vessel and place it in the microwave extraction system.

-

Set the microwave power (e.g., 420 W) and extraction time (e.g., 22 seconds).

-

After the extraction cycle, allow the vessel to cool to a safe temperature.

-

Open the vessel and filter the mixture.

-

Wash the residue with a small amount of fresh solvent.

-

Combine the filtrates and concentrate using a rotary evaporator.

High-Performance Liquid Chromatography (HPLC) for Quantification

The quantification of paeoniflorin and albiflorin in the extracts is crucial for evaluating the efficiency of the extraction methods. A common analytical method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 mm × 250 mm, 5 µm)

-

Mobile phase: Acetonitrile and water (with an acid modifier like phosphoric or formic acid)

-

Reference standards of paeoniflorin and albiflorin

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions: Prepare stock solutions of paeoniflorin and albiflorin of known concentrations in methanol. Prepare a series of working standard solutions by diluting the stock solutions.

-

Preparation of Sample Solutions: Dissolve a known amount of the dried extract in the mobile phase or methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm × 250 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% phosphoric acid (B) is often used. A typical gradient might be: 0-5 min, 10% A; 5-25 min, 10-25% A; 25-30 min, 25-40% A.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 230 nm[3]

-

Injection Volume: 10 µL

-

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of paeoniflorin and albiflorin in the sample extracts by interpolating their peak areas on the calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of phenylpropanoids from Paeonia lactiflora.

Caption: General experimental workflow for phenylpropanoid extraction.